Suzuki-Miyaura Cross-Coupling Reactivity of 1-Bromoimidazo[1,5-a]pyridine Core
The 1-bromo substituent on the imidazo[1,5-a]pyridine core enables efficient Suzuki-Miyaura cross-coupling. For a directly analogous compound, 1-bromo-3-phenylimidazo[1,5-a]pyridine, coupling with p- and m-methoxycarbonylphenylboronic acids furnished the products in 91% and 61% yields, respectively. [1] This contrasts with 1-iodo analogs, which are preferentially used for Kumada-Tamao-Corriu coupling, a less versatile method for late-stage functionalization. [1]
| Evidence Dimension | Cross-coupling yield |
|---|---|
| Target Compound Data | Yields of 91% (p-isomer) and 61% (m-isomer) for Suzuki-Miyaura coupling of 1-bromo-3-phenylimidazo[1,5-a]pyridine. |
| Comparator Or Baseline | 1-iodo-3-arylimidazo[1,5-a]pyridines used for Kumada coupling; specific comparative yields for the cyano analog are not available. |
| Quantified Difference | The 1-bromo derivative is optimally suited for Suzuki coupling, a more widely applicable C-C bond-forming reaction compared to the 1-iodo/Kumada combination. |
| Conditions | Pd-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids (Tetrahedron Lett., 2009). |
Why This Matters
For medicinal chemists building compound libraries, the 1-bromo derivative provides a strategic advantage for diversifying the 1-position via the robust Suzuki reaction, unlike the corresponding iodo compound.
- [1] Shibahara, F., et al. Synthesis of 1,3-diarylated imidazo[1,5-a]pyridines: Suzuki-Miyaura cross-coupling of 1-bromo-3-phenylimidazo[1,5-a]pyridine. Tetrahedron Lett. 2009, 50, 3208-3211. View Source
